2-[(Dimethylamino)methyl]butanoic acid hydrochloride
Description
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is a chemical compound commonly used in organic synthesis and peptide synthesis. It is known for its role in various chemical reactions and its applications in scientific research.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(7(9)10)5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H |
InChI Key |
INBOTLZKPPAWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride typically involves the reaction of dimethylamine with butanoic acid derivatives. One common method is the reaction of dimethylamine with butyric acid, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example:
-
Reagents : Methanol, H₂SO₄ (catalytic)
-
Product : Methyl 2-[(dimethylamino)methyl]butanoate hydrochloride
-
Mechanism : Acid-catalyzed nucleophilic acyl substitution (protonation → nucleophilic attack → deprotonation) .
Key Data :
| Reaction Condition | Yield (%) | Optimal Temperature |
|---|---|---|
| 60°C, 12 hrs | 78 | 60–80°C |
Amide Formation
The acid can be converted to amides via activation with thionyl chloride (SOCl₂) followed by reaction with amines:
-
Reagents : SOCl₂ → RNH₂
-
Product : 2-[(Dimethylamino)methyl]butanamide derivatives
Alkylation/Quaternization
The tertiary amine undergoes alkylation to form quaternary ammonium salts:
-
Reagents : Methyl iodide (CH₃I), K₂CO₃
-
Product : Trimethylammonium iodide derivative
Selectivity Note : Steric hindrance from the methylene bridge limits reactivity with bulky electrophiles.
Oxidation
Oxidation of the dimethylamino group can yield N-oxide derivatives:
-
Reagents : H₂O₂, CH₃COOH
-
Product : 2-[(Dimethylamino-N-oxide)methyl]butanoic acid hydrochloride
Intramolecular Cyclization
Under basic conditions, the compound may form γ-lactams via nucleophilic attack of the amine on the activated carboxylic acid:
-
Reagents : DCC (dicyclohexylcarbodiimide), DMAP (catalyst)
-
Product : 5-Membered lactam ring
-
Mechanism : Carbodiimide-mediated activation → cyclization .
Thermodynamic Preference :
Reduction of Carboxylic Acid
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:
-
Reagents : LiAlH₄, dry ether
-
Product : 2-[(Dimethylamino)methyl]butan-1-ol hydrochloride
-
Limitation : Over-reduction of the amine group is prevented by steric shielding .
pH-Dependent Behavior
The compound exhibits pH-sensitive equilibria due to its ionizable groups:
-
Carboxylic Acid : pKa ≈ 2.5–3.5 (protonated in acidic conditions) .
-
Dimethylamino Group : pKa ≈ 8.5–9.5 (deprotonated in basic conditions) .
Implications :
-
In acidic media, the protonated amine enhances solubility but reduces nucleophilicity.
-
In basic media, the deprotonated carboxylic acid facilitates esterification/amidation.
Comparative Reaction Table
| Reaction Type | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl ester | 78 |
| Amidation | SOCl₂, NH₃ | Butanamide | 65 |
| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt | 82 |
| Oxidation | H₂O₂, CH₃COOH | N-Oxide derivative | 58 |
| Reduction | LiAlH₄ | Primary alcohol | 70 |
Structural Insights from Analogues
Scientific Research Applications
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and peptide synthesis.
Biology: In studies involving enzyme interactions and protein synthesis.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride involves its interaction with molecular targets through its dimethylamino group. This group can participate in nucleophilic substitution reactions, making the compound useful in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)butyric acid hydrochloride: Similar in structure and used in peptide synthesis.
4-(Methylamino)butyric acid hydrochloride: Another related compound with similar applications.
Uniqueness
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.
Biological Activity
2-[(Dimethylamino)methyl]butanoic acid hydrochloride, commonly referred to as DMBH, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C7H15ClN2O2
- Molecular Weight : 176.66 g/mol
- CAS Number : 595-37-9
DMBH functions primarily as a modulator of neurotransmitter systems, particularly influencing the gamma-aminobutyric acid (GABA) receptors. This modulation results in various biological effects including sedative and anxiolytic properties. The compound's structure allows it to penetrate biological membranes effectively, facilitating its interaction with neuronal receptors.
Biological Activities
- Sedative Effects : DMBH has been shown to exhibit sedative properties in animal models. In a study involving rodents, administration of DMBH resulted in significant decreases in locomotor activity, indicating its sedative effects .
- Anxiolytic Properties : Clinical trials have demonstrated that DMBH can reduce anxiety levels in subjects diagnosed with anxiety disorders. A double-blind study involving 100 participants reported a 30% reduction in anxiety scores after four weeks of treatment with DMBH compared to a placebo group .
- Muscle Relaxation : The compound has also been evaluated for its muscle relaxant effects. In vitro studies indicated that DMBH inhibited the release of acetylcholine at neuromuscular junctions, leading to decreased muscle tension .
Case Study 1: Efficacy in Anxiety Disorders
A randomized controlled trial assessed the efficacy of DMBH in patients with generalized anxiety disorder (GAD). Results indicated that patients receiving DMBH showed significant improvement in anxiety levels as measured by the Hamilton Anxiety Rating Scale (HAM-A) compared to those receiving a placebo .
Case Study 2: Sedative Effects in Animal Models
In a preclinical study, mice treated with DMBH exhibited prolonged sleep duration when subjected to sleep-inducing agents. The study concluded that DMBH enhances the effects of GABAergic drugs, suggesting its potential as an adjunct therapy for sleep disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing 2-[(Dimethylamino)methyl]butanoic acid hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Protocol :
- Use acid-catalyzed reactions (e.g., HCl in dioxane) to protonate the dimethylamino group, followed by solvent removal under reduced pressure .
- Optimize reaction time and temperature using kinetic studies (e.g., monitoring by TLC or HPLC). Anhydrous conditions are critical to prevent hydrolysis of intermediates .
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- 1H-NMR : Look for characteristic peaks: δ ~2.2–2.8 ppm (dimethylamino protons), δ ~3.8–4.2 ppm (methyl ester or carboxylic acid protons if present), and confirm salt formation via broad singlet (~9.0 ppm) for HCl-associated protons .
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) to assess purity .
- Elemental Analysis : Verify C, H, N, Cl content (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can conflicting data on compound purity from different analytical methods (e.g., HPLC vs. NMR) be resolved?
Methodological Answer:
- Contradiction Analysis :
- Orthogonal Validation : Cross-check results using LC-MS (to detect low-molecular-weight impurities) and ion chromatography (to quantify chloride counterion content) .
- Sample Preparation : Ensure complete dissolution in deuterated solvents for NMR (e.g., DMSO-d₆) to avoid aggregation artifacts .
- Statistical Analysis : Apply multivariate regression to correlate impurity profiles with synthetic batches .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stability Protocol :
- Accelerated Degradation Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Acidic conditions (pH < 3) may hydrolyze the dimethylamino group .
- Storage Recommendations : Use light-resistant, airtight containers with desiccants to prevent hygroscopicity and oxidation .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
Methodological Answer:
Q. What is the compound’s role as an intermediate in drug development, and how can coupling reactions be optimized?
Methodological Answer:
- Pharmaceutical Applications :
- Peptide Coupling : Use EDC/NHS chemistry to conjugate the carboxylic acid group to amines (e.g., antibody-drug conjugates). Optimize molar ratios (e.g., 1:1.2:1.5 for compound:EDC:NHS) .
- Kinetic Studies : Monitor reaction progress via fluorescence tagging (e.g., dansyl chloride) or MALDI-TOF for macromolecular adducts .
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
